L-NIL dihydrochloride

iNOS selectivity enzyme inhibition drug discovery

A moderately selective, mechanism-based iNOS inhibitor with 28-fold selectivity over eNOS. High aqueous solubility (100 mg/mL) enables straightforward in vivo formulation for acute inflammation models. Ideal for dissecting iNOS's role in sepsis and ischemia-reperfusion injury without the hypertensive effects of non-selective NOS blockade.

Molecular Formula C8H19Cl2N3O2
Molecular Weight 260.16 g/mol
Cat. No. B8101215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-NIL dihydrochloride
Molecular FormulaC8H19Cl2N3O2
Molecular Weight260.16 g/mol
Structural Identifiers
SMILESCC(=NCCCCC(C(=O)O)N)N.Cl.Cl
InChIInChI=1S/C8H17N3O2.2ClH/c1-6(9)11-5-3-2-4-7(10)8(12)13;;/h7H,2-5,10H2,1H3,(H2,9,11)(H,12,13);2*1H
InChIKeyOQIBCXRAFAHXMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-NIL Dihydrochloride (L-N6-(1-Iminoethyl)-lysine dihydrochloride) Procurement Guide: Key Properties and Research Applications


L-NIL dihydrochloride is a competitive, mechanism-based inhibitor of inducible nitric oxide synthase (iNOS) [1]. It is a lysine-based analog that exhibits moderate selectivity for the inducible isoform (iNOS) over the constitutive endothelial (eNOS) and neuronal (nNOS) isoforms [2]. The compound is supplied as a dihydrochloride salt, which enhances its aqueous solubility and stability, facilitating its use in a range of in vitro and in vivo experimental models . Its primary research applications are centered on investigating the role of iNOS-derived nitric oxide in inflammatory diseases, septic shock, and ischemia-reperfusion injury.

Why Scientific Procurement of L-NIL Dihydrochloride Requires Specific Verification Beyond Class-Level iNOS Inhibitors


The term 'iNOS inhibitor' encompasses a structurally and pharmacologically diverse group of compounds with vastly different selectivity profiles and potencies. Blind substitution between in-class compounds like L-NIL, 1400W, or GW274150 can lead to irreproducible or contradictory experimental results. For instance, while L-NIL shows approximately 28-fold selectivity for iNOS over constitutive NOS , the highly selective 1400W exhibits >4000-fold selectivity for iNOS over eNOS in some assays [1]. This difference is critical because off-target inhibition of eNOS can cause vasoconstriction and hypertension in vivo, confounding results in cardiovascular or inflammation models. Therefore, verification of a compound's specific quantitative selectivity and potency profile is essential for ensuring that the observed biological effect is due to iNOS inhibition and not a consequence of non-specific NOS blockade.

L-NIL Dihydrochloride: Quantitative Selectivity and Efficacy Differentiation vs. Key Comparators


Moderate iNOS Selectivity Profile of L-NIL vs. 1400W and Aminoguanidine in Purified Enzyme Assays

L-NIL demonstrates a defined and moderate selectivity window for iNOS, distinguishing it from both the highly selective 1400W and the less selective aminoguanidine. In a head-to-head comparison using purified enzyme assays, L-NIL exhibits 49-fold selectivity for iNOS over eNOS and 23-fold selectivity over nNOS [1]. In contrast, 1400W displays >4000-fold selectivity for iNOS over eNOS [1], while aminoguanidine shows only 11-fold selectivity for iNOS over eNOS and 5.5-fold over nNOS [1]. This positions L-NIL as a 'semi-selective' tool, useful for studies where complete eNOS/nNOS inhibition must be avoided but extreme selectivity is not required.

iNOS selectivity enzyme inhibition drug discovery

L-NIL Dihydrochloride Exhibits 10-Fold Greater Potency than L-NMMA in Cellular NO Production Assays

L-NIL is significantly more potent than the non-selective NOS inhibitor L-NMMA in a cellular context. In a head-to-head comparison measuring inhibition of γ-interferon-induced NO2- production in cells, L-NIL exhibited an IC50 of 460 nM, which represents a 10-fold greater inhibitory potency than that observed for L-NMMA . This demonstrates that L-NIL's improved potency is not solely an artifact of isolated enzyme assays but translates to a more effective blockade of iNOS activity in a more complex cellular environment.

iNOS potency cellular assay inflammation

Differential Efficacy in a Head-to-Head In Vivo Model of Endotoxemia-Induced Hypotension vs. Aminoguanidine

In a direct in vivo comparison using a rat model of endotoxemia, the functional outcomes of iNOS inhibition with L-NIL and aminoguanidine differed. Post-treatment reactive nitrogen intermediate (RNI) levels, a marker of systemic NO production, were measured. In animals treated with L-NIL, RNI levels decreased from a pretreatment value of 121.75 ± 22.78 µM to a post-treatment value of 34.00 ± 4.59 µM (p ≤ 0.05) [1]. In the aminoguanidine treatment group, RNI levels decreased from 67.76 ± 24.02 µM to 38.66 ± 10.56 µM, a change that did not reach statistical significance [1]. This indicates that L-NIL provided a more robust and statistically significant reduction in a key marker of systemic inflammation in this model.

in vivo efficacy sepsis cardiovascular

L-NIL Dihydrochloride Demonstrates 100-Fold Lower Potency than GW274150 in Primary Renal Cell NO Production Assay

A direct head-to-head comparison against the highly selective iNOS inhibitor GW274150 reveals a significant potency gap. In primary cultures of rat proximal tubular cells, both GW274150 and L-NIL inhibited NO production in a concentration-dependent manner [1]. However, GW274150 was markedly more potent, exhibiting an EC50 of approximately 100 nM, whereas L-NIL had an EC50 of approximately 10 µM [1]. This represents a 100-fold difference in potency under identical experimental conditions.

iNOS potency renal injury cellular assay

High Aqueous Solubility of L-NIL Dihydrochloride Salt Form Facilitates In Vivo Dosing and In Vitro Assays

The dihydrochloride salt form of L-NIL confers a significant practical advantage in terms of aqueous solubility. Vendor technical datasheets consistently report that L-NIL dihydrochloride is soluble in water at concentrations of 100 mg/mL and can achieve a solubility of up to 100 mM in water . This high solubility is critical for preparing concentrated stock solutions for in vitro assays and for formulating the compound for in vivo administration (e.g., intraperitoneal injection) without the need for potentially confounding co-solvents like DMSO or ethanol. In contrast, many other iNOS inhibitors (e.g., some isothiourea derivatives) have more limited aqueous solubility, which can complicate experimental design and interpretation.

solubility formulation in vivo dosing

Validation of iNOS-Mediated Effect in a Cecal Ligation and Puncture (CLP) Sepsis Model

L-NIL has been used to mechanistically dissect the role of iNOS-derived NO in a clinically relevant model of polymicrobial sepsis. In mice subjected to cecal ligation and puncture (CLP), administration of L-NIL abrogated the changes in plasma NO and renal NLRP3 inflammasome-related protein expression that were induced by arginine supplementation [1]. Furthermore, the combination of arginine and L-NIL administration attenuated kidney injury following CLP [1]. This provides in vivo evidence that L-NIL can effectively block iNOS activity in a severe disease model, confirming the target engagement and functional relevance of the compound in a pathophysiologically complex setting.

sepsis acute kidney injury in vivo model

Optimal Research and Preclinical Applications for L-NIL Dihydrochloride Based on Quantitative Selectivity and Solubility Data


Investigating iNOS Role in Acute Inflammatory Models Requiring Aqueous Formulation

L-NIL is ideally suited for in vivo models of acute inflammation, such as LPS-induced endotoxemia or renal ischemia-reperfusion injury, where its high aqueous solubility (100 mg/mL ) allows for straightforward formulation and intraperitoneal administration. Its moderate selectivity profile (49-fold iNOS vs. eNOS [1]) is sufficient to probe the role of iNOS while providing a larger safety margin than non-selective inhibitors like L-NMMA, which can cause hypertension due to eNOS blockade.

Cell-Based Assays Where a Defined and Reproducible Selectivity Window is Required

For researchers seeking to inhibit iNOS in cell culture (e.g., macrophage or microglial cell lines) without fully ablating all NOS activity, L-NIL provides a well-characterized, moderately selective tool. Its 10-fold potency advantage over L-NMMA in cellular NO2- production assays (IC50 of 460 nM for L-NIL ) means lower compound concentrations can be used, minimizing potential off-target cytotoxicity and improving assay robustness.

Mechanistic Studies in Sepsis and Acute Kidney Injury (AKI) Models

L-NIL has been extensively validated in complex disease models like cecal ligation and puncture (CLP)-induced sepsis [2] and renal ischemia-reperfusion [3]. Its demonstrated ability to modulate downstream pathways like the NLRP3 inflammasome in these models makes it a valuable tool for dissecting the mechanistic links between iNOS activity, nitrosative stress, and organ injury in critically ill states.

Use as a Reference Standard for Benchmarking Novel iNOS Inhibitors

Given its long history of use and well-defined, if moderate, selectivity and potency parameters, L-NIL serves as an excellent reference standard. A head-to-head comparison against L-NIL can effectively benchmark the improved potency (e.g., GW274150 is 100-fold more potent in cellular assays [4]) and selectivity (e.g., 1400W is >80-fold more eNOS-selective [1]) of newer, more optimized iNOS inhibitors in both in vitro and in vivo experiments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for L-NIL dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.